3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation of the pyrrolidine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Products may include furanones, carboxylic acids, and aldehydes.
Reduction: Products may include amines, alcohols, and hydrocarbons.
Substitution: Products may include sulfonamides, thioethers, and ethers.
Scientific Research Applications
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Materials Science: Potential use in the development of new materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: Use as a building block in the synthesis of more complex organic molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole
- 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(phenyl)-1,2,4-oxadiazole
Uniqueness
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole is unique due to the specific combination of functional groups it contains, which can impart unique chemical and biological properties. The presence of the ethylsulfonyl group can enhance its solubility and reactivity, while the furan and oxadiazole rings can contribute to its stability and potential biological activity.
Properties
IUPAC Name |
3-(1-ethylsulfonylpyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-20(16,17)15-6-5-9(8-15)11-13-12(19-14-11)10-4-3-7-18-10/h3-4,7,9H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWYPNSQELIQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.